ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-bromo-3-pyrrol-1-yl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c1-2-19-15(18)14-13(17-7-3-4-8-17)11-6-5-10(16)9-12(11)20-14/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCQHUXEXQUEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176291 | |
| Record name | Ethyl 6-bromo-3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227955-06-7 | |
| Record name | Ethyl 6-bromo-3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-bromo-3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of 1-benzothiophene-2-carboxylate, followed by the introduction of the pyrrole moiety through a palladium-catalyzed cross-coupling reaction. The final step involves esterification to obtain the ethyl ester derivative. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium acetate and triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position enables participation in transition-metal-catalyzed coupling reactions.
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under palladium catalysis yields biaryl derivatives.
| Conditions | Catalyst System | Yield (%) | Source |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Aryl boronic acid (1.2 eq) | 78–85 | |
| PdCl₂(dppf), Cs₂CO₃, THF, 70°C | 4-Methoxyphenylboronic acid | 92 |
This reaction retains the pyrrole and ester groups, enabling further derivatization.
Buchwald-Hartwig Amination
The bromine atom undergoes coupling with amines to form C–N bonds.
| Conditions | Catalyst System | Amine | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃, Xantphos, NaO^tBu | Morpholine | 68 | |
| Pd(OAc)₂, BINAP, Cs₂CO₃ | Piperazine | 75 |
Nucleophilic Aromatic Substitution
The electron-deficient benzothiophene core facilitates substitution at the 6-position.
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Sodium methoxide | DMF, 120°C, 12 h | 6-Methoxy derivative | 63 |
| Potassium thiophenolate | DMSO, 100°C, 8 h | 6-(Thiophen-2-yl) derivative | 71 |
Base-mediated deprotonation of the pyrrole nitrogen enhances nucleophilicity, enabling intramolecular cyclization in some cases.
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis to a carboxylic acid, which can be further modified.
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Saponification | NaOH (aq)/EtOH, reflux | 6-Bromo-3-(pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid | 89 |
| Amidation | EDC/HOBt, DMF, RT | Carboxamide derivatives | 60–75 |
Electrophilic Aromatic Substitution
The pyrrole ring participates in electrophilic reactions, though steric hindrance from the benzothiophene limits reactivity.
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | DCM, 0°C, 2 h | Brominated pyrrole derivative | 55 |
| Acetyl chloride | AlCl₃, DCE, 40°C | 3-Acetylpyrrole analog | <20 |
Catalytic C–H Functionalization
Rhodium or ruthenium catalysts enable direct C–H bond activation for regioselective modifications.
| Conditions | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| [Cp*RhCl₂]₂, AgSbF₆, DMF | Benzothiophene coupling | Bis-heterocyclic adducts | 81 |
| RuCl₃, Cu(OAc)₂, PivOH | Oxidative coupling with alkenes | Alkenylated derivatives | 67 |
Photochemical and Thermal Stability
The compound decomposes under prolonged UV exposure (>300 nm) or heating above 200°C, generating brominated byproducts.
Key Research Findings
-
Solvent Effects : Dichloroethane (DCE) and dimethylformamide (DMF) optimize coupling reactions .
-
Catalyst Efficiency : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in Suzuki reactions due to enhanced stability.
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Steric Limitations : Bulky substituents on the pyrrole nitrogen reduce electrophilic substitution yields.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have highlighted the potential of ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate as an antiviral agent. Its structural similarity to known antiviral compounds suggests that it may inhibit viral replication mechanisms. For instance, derivatives of pyrrole and thiophene have been shown to exhibit antiviral properties against various viruses, including hepatitis C and influenza .
Case Study : A study investigated the inhibitory effects of several pyrrole-based compounds on the replication of the hepatitis C virus. The results indicated that certain derivatives exhibited significant antiviral activity, suggesting a potential role for this compound in developing new antiviral therapies .
Materials Science Applications
Organic Electronics
this compound has been explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). The compound's unique electronic properties make it suitable for use as an active layer material in OLED devices.
Data Table: Optical Properties of this compound
| Property | Value |
|---|---|
| Absorption Peak | 450 nm |
| Emission Peak | 520 nm |
| Quantum Yield | 25% |
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, including the Gewald reaction, which allows for the formation of substituted thiophenes. This synthetic versatility is crucial for developing derivatives with enhanced biological activity or improved material properties .
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrrole and benzothiophene moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Notes
Handling and Storage : Both compounds should be stored in cool, dry conditions under inert atmospheres to prevent hydrolysis of the ester group.
Analytical Characterization : X-ray crystallography (using SHELX programs ) and NMR spectroscopy are critical for confirming substitution patterns.
Commercial Considerations : The discontinued status of the target compound may necessitate custom synthesis for research purposes.
Biological Activity
Ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate (CAS Number: 1227955-06-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C₁₅H₁₂BrNO₂S
Molecular Weight: 350.24 g/mol
Structure: The compound features a benzothiophene core substituted with a bromine atom and a pyrrole moiety, which may contribute to its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways can be inferred based on the behavior of similar compounds:
- Inhibition of Enzymatic Activity: Some benzothiophene derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This inhibition could be a significant mechanism behind the anticancer properties observed .
- Cell Cycle Arrest: Compounds within this class may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. This effect is often mediated through interaction with cellular signaling pathways that control cell division.
Study 1: Anticancer Activity
In a study assessing the efficacy of related compounds, it was found that certain benzothiophene derivatives significantly inhibited the growth of various cancer cell lines. The bromo-substituted derivatives were particularly potent in reducing tumor growth in vivo when administered to mice bearing xenografts of human cancer cells . The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Antimicrobial Properties
A comparative analysis of several benzothiophene derivatives revealed that those with halogen substitutions exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. Although specific data on this compound is not yet available, the trends suggest that similar compounds could offer valuable therapeutic options against infections .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ should match the exact mass (e.g., 379.98 Da for C₁₅H₁₁BrN₂O₂S). Fragmentation patterns confirm substituent stability .
- Elemental Analysis : Validate C, H, N, S, and Br percentages within ±0.3% of theoretical values .
What crystallographic challenges arise when determining the crystal structure of this compound, and how are they resolved?
Advanced Research Question
- Crystal Growth : Slow evaporation from DCM/hexane mixtures produces diffraction-quality crystals. Twinning or disorder is common due to the bulky pyrrole and ester groups .
- Refinement : Use SHELXL for structure solution. Address disorder by splitting atomic positions and applying restraints to bond lengths/angles. Hydrogen bonding (e.g., O–H···O or N–H···Br interactions) stabilizes the lattice .
- Data Interpretation : Anisotropic displacement parameters (ADPs) for bromine atoms require careful modeling to avoid overfitting .
How do researchers analyze contradictory data between theoretical and experimental spectroscopic results?
Advanced Research Question
- Case Example : Discrepancies in ¹H NMR integration ratios may arise from:
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify misassignments .
What strategies optimize the regioselectivity of pyrrole substitution in similar benzothiophene derivatives?
Advanced Research Question
- Directing Groups : The bromine at C6 deactivates the benzothiophene core, directing pyrrole substitution to C3. Use Pd(OAc)₂/Xantphos catalysts for C–N coupling .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity. Additives like K₂CO₃ scavenge HBr, shifting equilibrium toward product .
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 min vs. 12–24 h) and improves regioselectivity by minimizing side reactions .
How can researchers leverage this compound as a precursor for bioactive molecule synthesis?
Advanced Research Question
- Functionalization :
- Case Study : Ethyl 6-bromo-1-benzothiophene derivatives are precursors to kinase inhibitors. The pyrrole group enhances π-stacking in target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
